Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone
Description
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is a synthetic organic compound featuring a piperazine core substituted with an adamantane moiety and a 2,6-dimethylphenyl ketone group. This compound is part of a broader class of adamantane derivatives studied for pharmacological applications, particularly in chemotherapeutic and central nervous system (CNS) targeting agents .
Properties
Molecular Formula |
C23H32N2O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-16-4-3-5-17(2)21(16)24-6-8-25(9-7-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-5,18-20H,6-15H2,1-2H3 |
InChI Key |
UTASOBALAXTLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with piperazine derivatives. The key steps include:
Formation of Adamantane Derivatives: Adamantane can be functionalized through various methods, including halogenation and subsequent substitution reactions.
Coupling with Piperazine: The functionalized adamantane is then coupled with a piperazine derivative under conditions that promote nucleophilic substitution.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The adamantane and piperazine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted adamantane and piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Adamantane derivatives, including adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone, have been extensively studied for their antiviral properties. The adamantane core is known for enhancing the lipophilicity and bioavailability of drugs. Notably, compounds like amantadine and rimantadine, which share structural similarities with adamantanyl derivatives, are effective against Influenza A viruses by targeting the M2 ion channel . This mechanism highlights the potential of adamantanyl derivatives in developing new antiviral agents.
Anticancer Potential
Research indicates that derivatives of adamantane can exhibit anticancer activity. The incorporation of piperazine moieties has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain piperazine-based compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
Pharmacological Applications
Modulation of Neurotransmitter Receptors
this compound may also play a role in modulating neurotransmitter receptors. Piperazine derivatives are known to interact with serotonin and dopamine receptors, potentially leading to applications in treating psychiatric disorders such as depression and anxiety . The structural modifications provided by the adamantane moiety may enhance receptor affinity and selectivity.
PPAR Agonism
Recent studies have explored the use of adamantane derivatives as ligands for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis. The introduction of an adamantane moiety can improve the pharmacokinetic properties of PPAR agonists, making them more effective in treating metabolic syndromes .
Synthesis and Derivative Development
Synthetic Strategies
The synthesis of this compound involves various methodologies that focus on optimizing yield and purity. Techniques such as Heck reactions and photoredox catalysis have been employed to facilitate the formation of C–C bonds between adamantane derivatives and aromatic systems, resulting in compounds with enhanced biological activity .
Case Studies on Biological Activity
Several studies have documented the biological activity of related compounds. For example:
- A study on aminoadamantanes demonstrated their effectiveness against Influenza A, leading to further exploration of structural analogs for improved efficacy .
- Another investigation highlighted the anticancer properties of piperazine derivatives, showing promising results in inhibiting tumor growth in vitro .
Mechanism of Action
The mechanism of action of adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine ring can interact with various receptors and enzymes. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Analog 1: 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenyl-piperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
Key Differences :
- Substituents: This analog includes a triazole-thione ring and a 2,6-difluorobenzylidene amino group, unlike the dimethylphenyl ketone in the target compound.
- However, the fluorine substituents could reduce metabolic stability due to increased electronegativity .
- Physicochemical Properties: Topological Polar Surface Area (TPSA): Likely higher (~70–80 Ų) due to the triazole-thione and amino groups.
Structural Analog 2: 2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl Ketone
Key Differences :
- Substituents : Replaces the adamantane with a furan carbonyl and substitutes the dimethylphenyl with a 2,6-difluorophenyl group.
- Physicochemical Properties (from ):
| Property | Value | |
|---|---|---|
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 2 | |
| Topological PSA | 53.8 Ų |
- Functional Impact: The furan carbonyl introduces polarity, reducing lipophilicity compared to adamantane.
Comparative Analysis Table
Research Findings and Implications
Adamantane vs. Furan : The adamantane group in the target compound significantly enhances lipophilicity and metabolic stability compared to the furan in Analog 2, making it more suitable for blood-brain barrier penetration in CNS therapies .
Dimethylphenyl vs. In contrast, the 2,6-difluorophenyl group in Analog 2 offers stronger electronic interactions but less steric bulk .
Triazole-Thione vs. Ketone : Analog 1’s triazole-thione moiety may confer higher target affinity but at the cost of increased metabolic susceptibility compared to the stable ketone linkage in the target compound .
Biological Activity
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is a synthetic compound that integrates the structural features of adamantane, piperazine, and a ketone group. This article explores its biological activity, synthesis pathways, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Adamantane moiety : Provides rigidity and hydrophobic properties.
- Piperazine ring : Facilitates interactions with biological receptors.
- Ketone group : Involved in hydrogen bonding and enhances reactivity.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Adamantane Derivatives : This can be achieved through halogenation followed by substitution reactions.
- Coupling with Piperazine : The functionalized adamantane undergoes nucleophilic substitution with piperazine derivatives.
- Ketone Formation : The final product is obtained through oxidation or direct formation from the coupling step.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The adamantane structure enhances lipophilicity, while the piperazine ring allows for specific receptor interactions. The ketone group plays a crucial role in mediating these interactions through hydrogen bonding .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antiviral Properties : Adamantane derivatives have shown efficacy against various viral infections, including Rubella and other viral targets .
- Antitumor Activity : Some studies suggest potential anticancer effects, particularly through inhibition of specific signaling pathways involved in tumor growth .
- Neuroprotective Effects : Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone | Fluorine substitution | Altered receptor affinity |
| Adamantanyl 4-(2-hydroxyphenyl)piperazinyl ketone | Hydroxyl group addition | Enhanced solubility and potential bioactivity |
| This compound | Two methyl groups | Unique steric and electronic properties |
The presence of two methyl groups on the phenyl ring in this compound may influence its steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
Case Studies and Research Findings
- Antiviral Activity Study : A study reported that adamantane derivatives exerted significant antiviral effects against various viral strains. The mechanism involved disruption of viral replication processes .
- Neuroprotective Mechanism : Research demonstrated that certain piperazine derivatives could inhibit acetylcholinesterase effectively, providing insights into their potential use in treating Alzheimer's disease .
- Antitumor Efficacy : A recent investigation highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
